molecular formula C11H17N3O B11782326 (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol

(1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol

Katalognummer: B11782326
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: NMFSDWALJHNVCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C₁₁H₁₇N₃O It is a heterocyclic compound containing both a piperidine and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol typically involves the reaction of 5-aminopyridine with piperidine derivatives under specific conditions. The reaction may require catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets, making it useful in biochemical assays .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

    Piperidine derivatives: Compounds with similar piperidine structures, such as piperidine-3-carboxylic acid.

    Pyridine derivatives: Compounds with similar pyridine structures, such as 3-aminopyridine.

Uniqueness: (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol is unique due to its combination of both piperidine and pyridine rings, which provides it with distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C11H17N3O

Molekulargewicht

207.27 g/mol

IUPAC-Name

[1-(5-aminopyridin-3-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C11H17N3O/c12-10-4-11(6-13-5-10)14-3-1-2-9(7-14)8-15/h4-6,9,15H,1-3,7-8,12H2

InChI-Schlüssel

NMFSDWALJHNVCP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=CN=CC(=C2)N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.